2-Acetyl-1-pyrroline-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

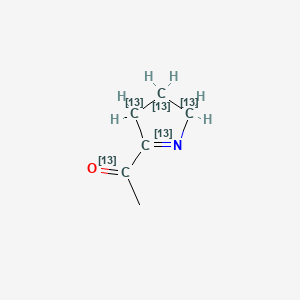

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

116.105 g/mol |

IUPAC Name |

1-((2,3,4,5-13C4)3,4-dihydro-2H-pyrrol-5-yl)(113C)ethanone |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i2+1,3+1,4+1,5+1,6+1 |

InChI Key |

DQBQWWSFRPLIAX-OVSVEPSRSA-N |

Isomeric SMILES |

C[13C](=O)[13C]1=N[13CH2][13CH2][13CH2]1 |

Canonical SMILES |

CC(=O)C1=NCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Isotopic Fingerprint: A Technical Guide to 2-Acetyl-1-pyrroline-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biosynthetic origins of 2-Acetyl-1-pyrroline (B57270) (2-AP), with a specific focus on its stable isotope-labeled form, 2-Acetyl-1-pyrroline-13C5. While specific experimental data for the 13C5 isotopologue is limited in publicly available literature, the information presented for the unlabeled compound serves as a robust proxy and essential foundation for research involving its labeled counterpart. The isotopic labeling is a powerful tool for tracer studies in metabolic pathways and for precise quantification using isotope dilution assays.

Core Chemical Properties

2-Acetyl-1-pyrroline is a highly volatile and potent aroma compound, famously associated with the characteristic scent of basmati and jasmine rice, popcorn, and baked bread.[1][2][3] Its isotopically labeled form, this compound, retains the same fundamental chemical structure and reactivity, with the five carbon atoms replaced by their heavier 13C isotopes. This substitution results in a predictable increase in molecular weight, which is the basis for its use in mass spectrometry-based analytical techniques.

| Property | Value (for 2-Acetyl-1-pyrroline) | Value (for this compound) | Reference |

| Molecular Formula | C₆H₉NO | ¹³C₅CH₉NO | [3][4] |

| Molecular Weight | 111.14 g/mol | 116.12 g/mol (calculated) | [3][4] |

| IUPAC Name | 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone | 1-(3,4-dihydro-2H-pyrrol-5-yl)ethan-1-one-13C5 | [1][4] |

| Melting Point | ~19 °C | Not experimentally determined, expected to be similar to unlabeled compound | [3] |

| Boiling Point | 182-183 °C at 760 mmHg | Not experimentally determined, expected to be similar to unlabeled compound | [4] |

| Appearance | Colorless to pale yellow liquid or solid | Not experimentally determined, expected to be similar to unlabeled compound | [3] |

| Odor Threshold | 0.05 - 0.1 µg/L in water | Expected to be similar to unlabeled compound | [1][3] |

Experimental Protocols: Synthesis and Analysis

The synthesis and analysis of 2-Acetyl-1-pyrroline and its isotopologues are crucial for its application in research and industry. Due to its instability, specialized methods are often required.[5]

Synthesis of Isotopically Labeled 2-Acetyl-1-pyrroline

Several synthetic routes for 2-AP have been developed, which can be adapted for the preparation of its 13C-labeled version by using the appropriately labeled starting materials. A common approach involves the use of labeled proline.

Example Synthetic Route from Proline:

-

Protection of Proline: N-protection of 13C-labeled proline (e.g., with a Boc group).

-

Activation and Grignard Reaction: Conversion of the protected proline to a suitable intermediate (e.g., a methyl ester or a thioester) followed by reaction with a methyl Grignard reagent (CH₃MgBr).

-

Deprotection and Cyclization: Removal of the protecting group, which can lead to spontaneous cyclization and oxidation to form this compound.

Analytical Methods for Quantification

Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate quantification of 2-AP, and it inherently relies on the use of isotopically labeled internal standards like this compound.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS):

This is a widely used method for the extraction and analysis of volatile compounds like 2-AP from various matrices.[6]

-

Sample Preparation: A known amount of the sample (e.g., rice, bread) is placed in a sealed vial.

-

Internal Standard Spiking: A precise amount of this compound solution is added to the sample.

-

Extraction: The vial is heated to a specific temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.

-

Desorption and Analysis: The SPME fiber is then inserted into the heated injection port of a GC-MS system, where the adsorbed compounds are desorbed and separated on a capillary column.

-

Quantification: The concentration of the native 2-AP is determined by comparing the peak area of its characteristic mass fragments to that of the known concentration of the 13C5-labeled internal standard.

Biosynthesis and Formation Pathways

2-Acetyl-1-pyrroline is produced in nature through specific biosynthetic pathways and can also be formed during the thermal processing of food via the Maillard reaction.[7] Understanding these pathways is critical for applications in food science and biotechnology.

Biosynthetic Pathway in Plants

In aromatic rice and other plants, 2-AP is synthesized from the amino acid proline.[1][8] The key precursor is 1-pyrroline, which is derived from proline, ornithine, or glutamate.[1][9]

Caption: Biosynthesis of 2-Acetyl-1-pyrroline from amino acid precursors.

Maillard Reaction Pathway

During the heating of food, the Maillard reaction between amino acids (particularly proline) and reducing sugars leads to the formation of a plethora of flavor compounds, including 2-AP.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. 2-Acetyl-1-pyrroline - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-Acetyl-1-pyrroline | C6H9NO | CID 522834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openlib.tugraz.at [openlib.tugraz.at]

- 6. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precursors of 2-acetyl-1-pyrroline, a potent flavor compound of an aromatic rice variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The genetics and biosynthesis of 2-acetyl-1-pyrroline in fragrant rice - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Acetyl-1-pyrroline-¹³C₅: A Technical Guide for Isotopic Labeling in Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ²-Acetyl-1-pyrroline-¹³C₅, a crucial isotopically labeled compound for research applications, particularly in flavor chemistry, metabolic studies, and as an internal standard for quantitative analysis. 2-Acetyl-1-pyrroline (B57270) (2-AP) is a potent aroma compound, famously associated with the scent of popcorn and basmati rice.[1][2] The incorporation of five Carbon-13 atoms into the pyrroline (B1223166) ring allows for sensitive and specific tracking of this molecule in various biological and chemical systems.

Overview of Synthetic Strategies

The synthesis of 2-Acetyl-1-pyrroline primarily revolves around the formation of the pyrroline ring and the subsequent introduction of the acetyl group. For the purpose of producing the ¹³C₅ labeled variant, the most direct and efficient method involves utilizing a fully labeled precursor, L-Proline-¹³C₅. This approach ensures the incorporation of the isotopic labels into the core pyrroline structure.

Two main synthetic routes are prevalent:

-

Maillard Reaction: This non-enzymatic browning reaction occurs between an amino acid and a reducing sugar, typically upon heating.[3][4] For the synthesis of 2-AP, proline (or its labeled counterpart) serves as the amino acid precursor, which reacts with a C2 acetyl donor, such as methylglyoxal (B44143), a degradation product of sugars.[5] This method is advantageous for its relative simplicity and relevance to the natural formation of 2-AP in food systems.[6]

-

Multi-step Chemical Synthesis: Several chemical synthesis routes have been developed, often providing higher yields and better control over the reaction.[5] One notable method involves the conversion of L-proline (B1679175) to its methyl ester, followed by oxidation to 2-(methoxycarbonyl)-1-pyrroline, and subsequent reaction with a methylmagnesium halide (Grignard reagent) to introduce the acetyl group.[7] Other approaches include the oxidation of 2-(1-hydroxyethyl)pyrrolidine and methods starting from protected proline derivatives.[8]

Precursor Sourcing: L-Proline-¹³C₅

The key starting material for this synthesis is L-Proline-¹³C₅. This isotopically labeled amino acid is commercially available from several specialized chemical suppliers.

Table 1: Commercial Suppliers of L-Proline-¹³C₅

| Supplier | Product Name | Isotopic Purity | Catalog Number (Example) |

| Sigma-Aldrich | L-Proline-¹³C₅ | 99 atom % ¹³C | 201740-83-2 |

| Cambridge Isotope Laboratories, Inc. | L-Proline (¹³C₅, 99%) | 99% | CLM-2260-H-PK |

| MedChemExpress | L-Proline-¹³C₅ | ≥98% | HY-N0746S2 |

Experimental Protocols

Synthesis via Maillard Reaction (Representative Protocol)

This protocol is based on the established principles of the Maillard reaction between proline and an acetyl group donor.

Materials:

-

L-Proline-¹³C₅

-

Methylglyoxal (40% solution in water)

-

Phosphate (B84403) buffer (0.1 M, pH 7-8)

-

Anhydrous sodium sulfate

-

Reaction vessel (e.g., sealed pressure tube)

-

Heating and stirring apparatus

-

Extraction funnel

-

Rotary evaporator

Procedure:

-

In a pressure tube, dissolve L-Proline-¹³C₅ (1 equivalent) in 0.1 M phosphate buffer (pH 7-8).

-

Add methylglyoxal solution (1.5 equivalents).

-

Seal the vessel and heat the reaction mixture at 100-140°C for 1-2 hours with constant stirring. The optimal temperature for the Maillard reaction is generally between 140°C and 165°C.[4]

-

After cooling to room temperature, extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Acetyl-1-pyrroline-¹³C₅.

-

Further purification can be achieved through vacuum distillation or column chromatography.

Multi-step Chemical Synthesis (Based on Patented Method)

This protocol is an adaptation of a patented method for the synthesis of 2-AP from L-proline.[7]

Step 1: Esterification of L-Proline-¹³C₅

-

Suspend L-Proline-¹³C₅ in dry methanol (B129727) and cool to -5°C.

-

Add thionyl chloride dropwise while maintaining the temperature below 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester of L-Proline-¹³C₅.

Step 2: Oxidation to 2-(carbomethoxy)-1-pyrroline-¹³C₅

-

Dissolve the methyl ester from Step 1 in a suitable dry solvent (e.g., diethyl ether).

-

Cool the solution to 0°C and add t-butyl hypochlorite (B82951) dropwise.

-

After the addition is complete, add potassium t-butoxide and stir at room temperature for 5 hours.

-

Filter the solution and remove the solvent under reduced pressure to yield 2-(carbomethoxy)-1-pyrroline-¹³C₅.

Step 3: Grignard Reaction to form 2-Acetyl-1-pyrroline-¹³C₅

-

Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in dry ether.

-

Cool the Grignard reagent to 0°C and add a solution of 2-(carbomethoxy)-1-pyrroline-¹³C₅ from Step 2 in dry ether dropwise.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation to afford pure 2-Acetyl-1-pyrroline-¹³C₅. A patented purification method suggests distillation under reduced pressure (30-70 Pa) at 70-100°C, with the receiving flask cooled to between -78°C and 10°C.[9]

Data Presentation

Table 2: Quantitative Data on 2-Acetyl-1-pyrroline Synthesis

| Parameter | Maillard Reaction | Multi-step Chemical Synthesis | Reference |

| Yield | Generally lower, can be <10% | Can be significantly higher, up to 95% reported in some patented methods | [5],[7] |

| Purity | Often requires extensive purification | High purity achievable after distillation | [9],[7] |

| Reaction Time | 1-2 hours | Several hours to days for all steps | [6],[7] |

| Reaction Temperature | 100-165°C | Varies per step, some at low temperatures (0°C) | [4],[7] |

Table 3: Mass Spectrometry Data for 2-Acetyl-1-pyrroline

| m/z | Relative Intensity (%) | Putative Fragment | Reference |

| 111 | 5 | [M]⁺ | [7] |

| 83 | 15 | [M-CO]⁺ | [7] |

| 68 | 10 | Pyrroline ring fragment | [7] |

| 43 | 100 | [CH₃CO]⁺ (acetyl group) | [7] |

Note: For 2-Acetyl-1-pyrroline-¹³C₅, the molecular ion [M]⁺ peak would be expected at m/z 116. The fragments containing the pyrroline ring would also show a corresponding mass shift.

Visualizations

Caption: Maillard reaction pathway for the synthesis of 2-Acetyl-1-pyrroline-¹³C₅.

Caption: Experimental workflow for the Maillard reaction-based synthesis.

Conclusion

The synthesis of 2-Acetyl-1-pyrroline-¹³C₅ is a valuable process for researchers requiring a stable, isotopically labeled internal standard or tracer for this important aroma compound. The availability of commercial L-Proline-¹³C₅ makes the synthesis accessible. While the Maillard reaction offers a straightforward approach, multi-step chemical syntheses can provide higher yields and purity. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available laboratory equipment. Careful purification is crucial to obtaining a high-quality final product suitable for sensitive analytical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. opensciencepublications.com [opensciencepublications.com]

- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Formation of odorants in Maillard model systems based on l-proline as affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6723856B1 - Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant - Google Patents [patents.google.com]

- 8. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 9. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Acetyl-1-pyrroline-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Acetyl-1-pyrroline-13C5, an isotopically labeled analog of the potent aroma compound 2-Acetyl-1-pyrroline (B57270). This guide is intended for professionals in research and development who require detailed specifications, analytical methodologies, and an understanding of its biochemical origins.

Core Specifications

This compound is a stable isotope-labeled compound used primarily as an internal standard in quantitative analytical studies, such as mass spectrometry-based assays.[1] The labeling with Carbon-13 (¹³C) provides a distinct mass shift, allowing for precise differentiation from its naturally occurring, unlabeled counterpart.

It is important to note that a unique CAS number is not always assigned to isotopically labeled compounds. Therefore, this compound is often referenced by the CAS number of the unlabeled parent compound, which is 85213-22-5.[2]

The following table summarizes the key specifications for both the labeled and unlabeled forms of 2-Acetyl-1-pyrroline.

| Specification | This compound | 2-Acetyl-1-pyrroline (unlabeled) |

| CAS Number | 85213-22-5 (common) | 85213-22-5[2][3] |

| Molecular Formula | ¹³C₅C₁H₉NO | C₆H₉NO[3] |

| Molecular Weight | 116.12 g/mol | 111.14 g/mol [3][4] |

| Appearance | Typically a colorless to pale yellow liquid or solid[4] | Colorless to pale yellow liquid or solid[4] |

| Odor | Popcorn-like, roasty[5] | Popcorn-like, roasty[5] |

| Boiling Point | ~183 °C (estimated) | 183 °C at 760 mmHg[4] |

| Flash Point | ~66.11 °C (estimated) | 66.11 °C[5] |

| Purity | >98% (typical) | >98% (typical) |

| Isotopic Purity | ≥99 atom % ¹³C | Not Applicable |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and toluene. | Soluble in organic solvents. |

Experimental Protocol: Quantification by Stable Isotope Dilution Assay (SIDA)

The use of this compound as an internal standard in a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for accurate quantification of 2-Acetyl-1-pyrroline in complex matrices.

Principle

A known amount of the isotopically labeled internal standard (this compound) is added to the sample. The labeled and unlabeled compounds are co-extracted and analyzed by GC-MS. Since the internal standard has nearly identical physicochemical properties to the analyte, it accounts for any sample loss during preparation and analysis. Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard.

Materials and Reagents

-

This compound solution (e.g., in ethanol)

-

Unlabeled 2-Acetyl-1-pyrroline standard for calibration curve

-

Sample matrix (e.g., rice, bread, biological fluids)

-

Sodium chloride (for salting out)

-

Deionized water

-

HS-SPME vials (20 mL) with magnetic stir bars

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HS-SPME autosampler

Methodology

-

Sample Preparation:

-

Accurately weigh a homogenized sample (e.g., 1 g of ground rice) into a 20 mL HS-SPME vial.

-

Add a known amount of the this compound internal standard solution. The amount should be comparable to the expected concentration of the analyte.

-

Add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the release of volatile compounds.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.

-

Expose the DVB/CAR/PDMS fiber to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

After extraction, the fiber is immediately transferred to the GC injection port for thermal desorption of the analytes.

-

GC Conditions (example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 230°C at 10°C/min, and hold for 5 min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to monitor for 2-Acetyl-1-pyrroline: m/z 111 (molecular ion), 68, 43

-

Ions to monitor for this compound: m/z 116 (molecular ion)

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards containing known concentrations of unlabeled 2-Acetyl-1-pyrroline and a fixed concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the analyte (m/z 111) to the peak area of the internal standard (m/z 116) against the concentration of the analyte.

-

Determine the concentration of 2-Acetyl-1-pyrroline in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Biosynthesis of 2-Acetyl-1-pyrroline

2-Acetyl-1-pyrroline is a naturally occurring compound found in various foods, most notably in aromatic rice varieties. Its biosynthesis involves several interconnected pathways originating from key amino acid precursors.

The diagram below illustrates the primary biosynthetic pathways leading to the formation of 2-Acetyl-1-pyrroline.

Biosynthetic pathway of 2-Acetyl-1-pyrroline.

This diagram illustrates that the amino acids proline, ornithine, and glutamate (B1630785) serve as primary precursors. They are converted through enzymatic reactions to the key intermediate Δ¹-Pyrroline-5-Carboxylic Acid (P5C). Ornithine can also be converted to γ-Aminobutyraldehyde (GABald), which spontaneously cyclizes to form 1-pyrroline (B1209420). P5C can also be decarboxylated to 1-pyrroline. Finally, 1-pyrroline undergoes a non-enzymatic acylation reaction with an acetyl source, such as methylglyoxal, to form the final product, 2-Acetyl-1-pyrroline. In non-fragrant rice varieties, the enzyme Betaine Aldehyde Dehydrogenase 2 (BADH2) is active and converts GABald to γ-aminobutyric acid (GABA), thus preventing the accumulation of 1-pyrroline and the subsequent formation of 2-Acetyl-1-pyrroline.

References

Commercial Suppliers and Technical Guide for 2-Acetyl-1-pyrroline-¹³C₅

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of 2-Acetyl-1-pyrroline-¹³C₅, a crucial labeled internal standard for precise quantification in various research and development applications. It includes a summary of known suppliers, detailed experimental protocols for its use, and diagrams illustrating its biosynthetic pathway and a typical experimental workflow.

Introduction to 2-Acetyl-1-pyrroline (B57270) and its ¹³C₅-Labeled Analog

2-Acetyl-1-pyrroline (2AP) is a potent aroma compound responsible for the characteristic popcorn-like scent in foods like jasmine and basmati rice, bread, and pandan leaves.[1] Its high volatility and low odor threshold make its accurate quantification challenging. The stable isotope-labeled analog, 2-Acetyl-1-pyrroline-¹³C₅, serves as an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a ¹³C-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and reliability in quantitative analyses.[3]

Commercial Suppliers of 2-Acetyl-1-pyrroline-¹³C₅

A summary of commercial suppliers for 2-Acetyl-1-pyrroline-¹³C₅ is provided below. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-50719S1 | Not specified | 1 mg, 5 mg, 10 mg |

| aromaLAB | 3041 | ≥ 85% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

Key Applications

The primary application of 2-Acetyl-1-pyrroline-¹³C₅ is as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of 2-Acetyl-1-pyrroline in various matrices, including:

-

Food and Beverage Analysis: Quantifying the aroma compound in rice, baked goods, and other food products to assess quality and authenticity.[2]

-

Flavor and Fragrance Research: Studying the formation and degradation of 2-Acetyl-1-pyrroline during food processing and storage.

-

Metabolic Studies: Investigating the biosynthetic pathways of 2-Acetyl-1-pyrroline in plants and microorganisms.

Experimental Protocol: Quantification of 2-Acetyl-1-pyrroline in a Food Matrix using GC-MS and a ¹³C₅-Labeled Internal Standard

This protocol is adapted from a stable isotope dilution assay developed for the quantification of 2-Acetyl-1-pyrroline in rice.[2]

1. Sample Preparation:

-

Weigh 1 gram of the homogenized food sample into a 20 mL headspace vial.

-

Add a known amount of 2-Acetyl-1-pyrroline-¹³C₅ solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to the vial to serve as the internal standard.

-

Add 2 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.

-

Immediately seal the vial with a PTFE-faced silicone septum and a magnetic crimp cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath at 80°C.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with constant agitation.

-

Retract the fiber into the needle after extraction.

3. GC-MS Analysis:

-

Injector: Insert the SPME fiber into the GC inlet, which is set to 250°C in splitless mode for 2 minutes for thermal desorption of the analytes.

-

Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/minute.

-

Ramp to 240°C at 10°C/minute and hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Acquire data in selected ion monitoring (SIM) mode.

-

Monitor the following ions:

-

For 2-Acetyl-1-pyrroline (analyte): m/z 111 (molecular ion), 68, 43.

-

For 2-Acetyl-1-pyrroline-¹³C₅ (internal standard): m/z 116 (molecular ion), 73, 46.

-

-

4. Quantification:

-

Calculate the peak area ratio of the analyte (m/z 111) to the internal standard (m/z 116).

-

Determine the concentration of 2-Acetyl-1-pyrroline in the sample using a calibration curve prepared with known concentrations of the unlabeled standard and a constant concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Biosynthesis of 2-Acetyl-1-pyrroline

The biosynthesis of 2-Acetyl-1-pyrroline in plants like rice involves several precursors, primarily the amino acids proline and ornithine.[4][5] These are converted to the key intermediate, 1-pyrroline, which then reacts non-enzymatically with methylglyoxal (B44143) to form 2-Acetyl-1-pyrroline.[5]

Biosynthetic pathway of 2-Acetyl-1-pyrroline from amino acid precursors.

Experimental Workflow for Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of 2-Acetyl-1-pyrroline in a food sample using a ¹³C₅-labeled internal standard.

Workflow for the quantitative analysis of 2-Acetyl-1-pyrroline.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ijsrp.org [ijsrp.org]

- 5. 2-Acetyl-1-Pyrroline Biosynthesis: from Fragrance to a Rare Metabolic Disease [opensciencepublications.com]

Technical Guide: Certificate of Analysis for 2-Acetyl-1-pyrroline-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the quality control and analysis of 2-Acetyl-1-pyrroline-13C5, a stable isotope-labeled internal standard crucial for quantitative studies.

Certificate of Analysis (Exemplar)

Below is a representative Certificate of Analysis (CoA) for this compound. The data presented are illustrative and typical for a batch of this internal standard.

Quantitative Data Summary

| Test | Specification | Result | Method |

| Identity | Conforms to structure | Conforms | 1H NMR, 13C NMR, MS |

| Chemical Purity | ≥98.0% | 99.2% | GC-MS (TIC) |

| Isotopic Purity | ≥99 atom % 13C | 99.5 atom % 13C | Mass Spectrometry |

| Concentration | 100 µg/mL in Acetonitrile | 100.8 µg/mL | LC-MS/MS (Isotope Dilution) |

| Residual Solvents | ≤0.5% | <0.1% | Headspace GC-MS |

| Water Content | ≤0.5% | 0.2% | Karl Fischer Titration |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | ¹³C₅C₁H₉NO |

| Molecular Weight | 116.10 g/mol |

| Appearance | Colorless to pale yellow solution |

| Storage | -20°C in a tightly sealed container, protected from light |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

-

Instrumentation: Agilent 8890 GC system coupled to a 5977B Mass Selective Detector.

-

Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector: Splitless mode at 250°C.

-

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-200.

-

-

Data Analysis: Chemical purity is determined by the total ion chromatogram (TIC) peak area percentage.

Mass Spectrometry for Isotopic Purity Determination

-

Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Sample Infusion: The sample is diluted in 50:50 acetonitrile:water with 0.1% formic acid and infused directly into the mass spectrometer.

-

MS Parameters:

-

Resolution: 140,000.

-

Scan Range: m/z 100-150.

-

-

Data Analysis: The isotopic distribution is analyzed to determine the percentage of the M+5 peak relative to the sum of all isotopic peaks for the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Concentration

-

Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization: ESI positive.

-

Multiple Reaction Monitoring (MRM) transitions:

-

This compound: Precursor ion > Product ion (specific masses determined during method development).

-

Unlabeled 2-Acetyl-1-pyrroline (for calibration curve): Precursor ion > Product ion.

-

-

-

Quantitation: A calibration curve is generated using a certified unlabeled standard of 2-Acetyl-1-pyrroline. The concentration of the 13C5-labeled compound is determined by isotope dilution analysis.

Mandatory Visualizations

Quality Control Workflow for this compound

Caption: Quality Control Workflow for Isotope-Labeled Standard.

Analytical Workflow for Quantification using Isotope Dilution

Caption: Isotope Dilution Analysis Workflow.

The Unstable Jewel of Aroma: A Technical Guide to the Stability and Storage of 2-Acetyl-1-pyrroline-13C5

For researchers, scientists, and drug development professionals, the precise handling of isotopically labeled compounds is paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Acetyl-1-pyrroline-13C5, a key internal standard in flavor and aroma research.

2-Acetyl-1-pyrroline (B57270) (2-AP) is a potent, yet notoriously unstable, aroma compound responsible for the characteristic popcorn-like scent in foods like jasmine and basmati rice.[1][2][3][4] Its isotopically labeled counterpart, this compound, is an indispensable tool for accurate quantification in complex matrices using stable isotope dilution assays.[5][6] However, the inherent instability of the 2-AP molecule necessitates stringent storage and handling protocols to maintain its integrity and ensure the reliability of experimental data.

Inherent Instability and Degradation Pathways

The core challenge in working with 2-Acetyl-1-pyrroline, including its 13C5 labeled form, lies in its high volatility and propensity for degradation.[2][3] The primary degradation pathway is polymerization, a process where individual 2-AP molecules react with each other to form larger, less volatile, and aromatically inactive compounds.[1][3][7] This process is often accompanied by a visible color change, from a pale yellow to a reddish, viscous material, particularly when the compound is in its neat form or in concentrated solutions.[3][7]

Several factors can accelerate the degradation of 2-Acetyl-1-pyrroline:

-

Temperature: Higher temperatures significantly increase the rate of degradation.[8][9]

-

Presence of Water: Aqueous solutions of 2-AP, especially at high concentrations, are highly susceptible to rapid degradation.[7]

-

Exposure to Air and Light: While less documented, exposure to oxygen and light can potentially contribute to degradation, as is common with many reactive organic molecules.

The polymerization of 2-AP is a complex process that can involve the opening of the pyrroline (B1223166) ring.[7] This leads to the formation of a heterogeneous mixture of oligomers, making it crucial to store the compound under conditions that minimize this process.

Recommended Storage Conditions

Due to its instability, specific storage conditions are critical for preserving the integrity of this compound. The most reliable method reported in the literature for a similar labeled analogue, 2-Acetyl-(methyl-13C)-1-pyrroline, involves storage in a dilute solution at ultra-low temperatures.

| Parameter | Recommended Condition | Rationale |

| Temperature | -80°C | Minimizes molecular motion and slows down the rate of polymerization and other degradation reactions.[10] |

| Solvent | Dichloromethane (DCM) | A non-aqueous, relatively inert solvent that reduces the potential for hydrolysis and other water-mediated degradation pathways.[10] |

| Concentration | Dilute solution (e.g., 2%) | Lower concentrations reduce the likelihood of intermolecular reactions, thereby inhibiting polymerization.[10] |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents potential oxidation of the compound. |

| Container | Amber glass vial with a tightly sealed cap | Protects from light and prevents solvent evaporation and moisture ingress. |

It is imperative to handle the compound quickly and minimize its exposure to ambient conditions when preparing solutions.

Experimental Protocol: Preparation of a Standard Solution

The following protocol is based on methodologies described for the preparation and storage of isotopically labeled 2-Acetyl-1-pyrroline for use as an internal standard.[10]

Factors Influencing Stability

The stability of this compound is a delicate balance of several interconnected factors. Understanding these relationships is key to maintaining the compound's integrity.

By adhering to these stringent storage and handling guidelines, researchers can ensure the stability and accuracy of their this compound standards, leading to more reliable and reproducible scientific outcomes. The inherent instability of this valuable compound demands a meticulous approach to its management in a laboratory setting.

References

- 1. Chemistry and stabilization of 2-acetyl-1-pyrroline | IDEALS [ideals.illinois.edu]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openlib.tugraz.at [openlib.tugraz.at]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

A Technical Guide to the Isotopic Purity and Enrichment of 2-Acetyl-1-pyrroline-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 2-Acetyl-1-pyrroline-13C5, a stable isotope-labeled internal standard essential for the accurate quantification of 2-Acetyl-1-pyrroline (2-AP). 2-AP is a potent aroma compound found in many food products and is of significant interest in flavor chemistry and food science research. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest levels of accuracy and precision in quantitative studies.

Introduction to this compound

This compound is a synthetic, non-radioactive, isotopically labeled form of 2-AP where five carbon-12 atoms have been replaced with carbon-13 isotopes. This mass shift allows it to be distinguished from the naturally occurring analyte by mass spectrometry, while being chemically identical. This property is crucial for its use in isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis. By adding a known amount of the labeled standard to a sample, any variations during sample preparation, extraction, and analysis that affect the analyte will also affect the standard in the same way. This allows for highly accurate and precise quantification of the native analyte.

Isotopic Purity and Enrichment: Quantitative Data

The utility of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the desired isotopic label, while isotopic enrichment is the percentage of a specific atom that is the desired isotope. High isotopic purity and enrichment are crucial to minimize interference with the quantification of the unlabeled analyte.

Below are typical specifications for a batch of this compound, presented for clarity and easy comparison.

Table 1: Isotopic Purity and Enrichment Data for this compound

| Parameter | Method | Specification | Representative Value |

| Chemical Purity | HPLC-UV | ≥ 98% | 99.2% |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % 13C | 99.6 atom % 13C |

| Isotopic Enrichment | Mass Spectrometry | As specified for each labeled position | See Table 2 |

| Unlabeled (M+0) Content | Mass Spectrometry | ≤ 0.5% | 0.2% |

Table 2: Mass Isotopologue Distribution of this compound

| Isotopologue | Description | Relative Abundance (%) |

| M+0 | Unlabeled 2-Acetyl-1-pyrroline | 0.2 |

| M+1 | Contains one 13C atom | 0.5 |

| M+2 | Contains two 13C atoms | 1.0 |

| M+3 | Contains three 13C atoms | 2.5 |

| M+4 | Contains four 13C atoms | 15.0 |

| M+5 | Fully labeled this compound | 80.8 |

Biosynthesis of 2-Acetyl-1-pyrroline

Understanding the natural biosynthesis of 2-AP is crucial for researchers studying its formation in various biological systems. The pathway involves several precursors, primarily proline, ornithine, and glutamate. These amino acids are converted to the intermediate Δ1-pyrroline-5-carboxylic acid (P5C), which is then decarboxylated to form Δ1-pyrroline. The final step is a non-enzymatic reaction between Δ1-pyrroline and methylglyoxal (B44143) to produce 2-acetyl-1-pyrroline.

Biosynthesis pathway of 2-Acetyl-1-pyrroline.

Experimental Protocols

Accurate determination of isotopic purity and enrichment requires robust analytical methodologies. The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

GC-MS for Isotopic Purity and Enrichment Analysis

GC-MS is a highly sensitive technique for determining the isotopic distribution of a labeled compound.

Workflow for GC-MS analysis of isotopic purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration and analysis.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-Acetyl-1-pyrroline.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion (M+) and its isotopologues (M+1, M+2, etc.).

-

Calculate the isotopic enrichment by correcting for the natural abundance of isotopes in the unlabeled compound.

-

NMR Spectroscopy for Isotopic Purity Determination

NMR spectroscopy, particularly 13C NMR, provides a direct and quantitative measure of isotopic enrichment at specific atomic positions.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl3 or CD3OD) to a concentration of 10-20 mg/mL.

-

-

NMR Parameters:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

Nucleus: 13C.

-

Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 x T1 (longest relaxation time of the carbon nuclei).

-

Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 1024 scans).

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals corresponding to the 13C-labeled and unlabeled carbon atoms.

-

Calculate the isotopic enrichment by comparing the integral of the enriched carbon signal to the sum of the integrals of all carbon signals, after correcting for natural abundance.

-

Conclusion

The accurate determination of isotopic purity and enrichment of this compound is paramount for its effective use as an internal standard in quantitative analytical studies. This guide has provided an in-depth overview of the key quality attributes, biosynthetic pathway of the native compound, and detailed experimental protocols for the characterization of this essential analytical tool. By following these guidelines, researchers can ensure the reliability and accuracy of their quantitative data for 2-Acetyl-1-pyrroline.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Acetyl-1-pyrroline-¹³C₅

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 2-Acetyl-1-pyrroline-¹³C₅, a stable isotope-labeled analog of the potent aroma compound 2-Acetyl-1-pyrroline (2-AP). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for quantitative and qualitative analysis.

2-Acetyl-1-pyrroline is a key odorant found in many food products, imparting a characteristic popcorn-like aroma.[1] Its labeled isotopologues, such as 2-Acetyl-1-pyrroline-¹³C₅, are crucial internal standards for accurate quantification in complex matrices. Understanding the fragmentation pattern of the labeled standard is paramount for developing robust analytical methods.

Predicted Mass Spectrometry Fragmentation of 2-Acetyl-1-pyrroline-¹³C₅

The molecular weight of unlabeled 2-Acetyl-1-pyrroline (C₆H₉NO) is 111.14 g/mol .[2] The ¹³C₅ isotopologue has five ¹³C atoms, leading to an increase of 5 atomic mass units.

Table 1: Predicted m/z Values for Key Ions of 2-Acetyl-1-pyrroline and its ¹³C₅ Labeled Analog

| Ion Description | Unlabeled 2-Acetyl-1-pyrroline (m/z) | 2-Acetyl-1-pyrroline-¹³C₅ (Predicted m/z) | Notes |

| Molecular Ion [M]⁺• | 111 | 116 | Electron Ionization (EI) |

| [M-CH₃]⁺ | 96 | 101 | Loss of the unlabeled methyl group |

| [M-CO]⁺• | 83 | 88 | Loss of carbon monoxide |

| [M-HCN]⁺• | 84 | 88 | Loss of hydrogen cyanide (containing a ¹³C) |

| [CH₃CO]⁺ | 43 | 43 | Acetyl cation (unlabeled) |

| Pseudomolecular Ion [M+H]⁺ | 112 | 117 | Positive Chemical Ionization (PCI) |

The primary fragmentation of unlabeled 2-AP in electron ionization (EI) mode involves the formation of a prominent ion at m/z 83.[3] This is often attributed to the loss of a neutral molecule of carbon monoxide (CO) or hydrogen cyanide (HCN). For the ¹³C₅ labeled compound, the loss of these neutral molecules will lead to fragment ions at m/z 88. The acetyl cation ([CH₃CO]⁺) at m/z 43 is expected to remain unchanged as the acetyl group is typically synthesized from unlabeled precursors. In positive chemical ionization (PCI) mode, a softer ionization technique, a strong pseudomolecular ion [M+H]⁺ is observed at m/z 112 for the unlabeled compound, and is therefore predicted to be at m/z 117 for the ¹³C₅ analog.

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for 2-Acetyl-1-pyrroline-¹³C₅ under electron ionization.

Caption: Predicted EI fragmentation of 2-Acetyl-1-pyrroline-¹³C₅.

Experimental Protocol for Mass Spectrometric Analysis

The following provides a generalized experimental protocol for the analysis of 2-Acetyl-1-pyrroline and its isotopologues, based on methods described in the literature.[4]

1. Sample Preparation:

-

Extraction: For solid samples such as rice, headspace solid-phase microextraction (HS-SPME) is a common technique.[3][4] A known amount of the sample is placed in a sealed vial and incubated at a controlled temperature (e.g., 60-80°C) to allow volatiles to partition into the headspace.[4] An SPME fiber is then exposed to the headspace to adsorb the analytes.

-

Internal Standard Spiking: A known concentration of the 2-Acetyl-1-pyrroline-¹³C₅ internal standard is added to the sample prior to extraction to enable accurate quantification.

2. Gas Chromatography (GC) Conditions:

-

Column: A polar capillary column, such as a DB-WAX or equivalent, is typically used for the separation of 2-AP.[4]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[4]

-

Oven Temperature Program: A suitable temperature program is employed to achieve good separation of the analyte from other matrix components. An example program starts at a low temperature (e.g., 50°C), holds for a short period, and then ramps up to a higher temperature (e.g., 220°C).[4]

-

Injector: Splitless injection is often used to maximize the transfer of the analyte onto the column, which is important for trace analysis.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching and structural elucidation.[4] Positive Chemical Ionization (PCI) can be used for enhanced detection of the molecular ion.[5]

-

Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer can be used. For quantitative analysis, tandem mass spectrometry (MS/MS) on a triple quadrupole instrument is often preferred for its high selectivity and sensitivity.

-

Data Acquisition: For quantitative analysis using MS/MS, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Workflow

The logical flow of a typical analytical procedure for the quantification of 2-Acetyl-1-pyrroline using its ¹³C₅-labeled internal standard is depicted below.

Caption: General workflow for quantitative analysis of 2-AP.

References

- 1. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Acetyl-1-pyrroline [webbook.nist.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

The Molecular Architecture of Aroma: A Technical Guide to 2-Acetyl-1-Pyrroline Biosynthesis in Aromatic Rice

For Researchers, Scientists, and Drug Development Professionals

The characteristic and highly prized aroma of fragrant rice, such as Basmati and Jasmine varieties, is primarily attributed to the volatile compound 2-acetyl-1-pyrroline (B57270) (2AP). Understanding the intricate biosynthetic pathways of 2AP is of paramount importance for developing strategies to enhance this desirable trait in rice cultivation and for broader applications in flavor science. This technical guide provides an in-depth exploration of the core biochemical and molecular processes governing 2AP synthesis in aromatic rice, complete with detailed experimental protocols, quantitative data summaries, and pathway visualizations.

The Central Biosynthetic Pathway of 2-Acetyl-1-Pyrroline

The formation of 2-acetyl-1-pyrroline is a complex process involving both enzymatic and non-enzymatic steps, primarily stemming from the metabolism of amino acids. The key precursor molecule is 1-pyrroline (B1209420), which is synthesized from proline, ornithine, and glutamate (B1630785). The non-functional version of the betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) gene in aromatic rice is a critical factor, leading to the accumulation of a 1-pyrroline precursor.[1][2] This accumulated precursor then reacts non-enzymatically with methylglyoxal (B44143) to form 2AP.[2]

The biosynthesis of the pyrroline (B1223166) ring, a crucial component of 2AP, is fed by several amino acid pathways:

-

Proline degradation: Proline is oxidized to Δ1-pyrroline-5-carboxylate (P5C) by the enzyme proline dehydrogenase (PDH).[1][3][4]

-

Glutamate conversion: Glutamate is converted to P5C by the bifunctional enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS).[1][5]

-

Ornithine transformation: Ornithine is converted to P5C via the action of ornithine aminotransferase (OAT).[1][6]

P5C is then believed to be a key intermediate that can be further converted to 1-pyrroline, the direct precursor for the non-enzymatic formation of 2AP with methylglyoxal.[4][5] The overall pathway is a delicate interplay between these enzymatic conversions and the spontaneous chemical reactions that ultimately yield the signature aroma compound.

digraph "2-Acetyl-1-Pyrroline_Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7];

// Nodes for Precursors

Proline [label="Proline", fillcolor="#F1F3F4", fontcolor="#202124"];

Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"];

Ornithine [label="Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"];

Methylglyoxal [label="Methylglyoxal", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Intermediates

P5C [label="Δ¹-Pyrroline-5-Carboxylate\n(P5C)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

GABald [label="γ-Aminobutyraldehyde\n(GABald) / 1-Pyrroline", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

GABA [label="γ-Aminobutyric Acid\n(GABA)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Enzymes

PDH [label="Proline Dehydrogenase\n(PDH)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];

P5CS [label="Δ¹-Pyrroline-5-Carboxylate\nSynthetase (P5CS)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];

OAT [label="Ornithine Aminotransferase\n(OAT)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];

BADH2_functional [label="Functional BADH2", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

BADH2_nonfunctional [label="Non-functional badh2", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds, peripheries=2];

// Node for Final Product

TwoAP [label="2-Acetyl-1-Pyrroline\n(2AP)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Edges

Proline -> PDH [dir=none];

PDH -> P5C;

Glutamate -> P5CS [dir=none];

P5CS -> P5C;

Ornithine -> OAT [dir=none];

OAT -> P5C;

P5C -> GABald [label="Decarboxylation"];

GABald -> BADH2_functional [label="In non-aromatic rice", style=dashed];

BADH2_functional -> GABA;

GABald -> BADH2_nonfunctional [label="In aromatic rice", style=bold];

BADH2_nonfunctional -> TwoAP [style=invis];

GABald -> TwoAP [label="Non-enzymatic reaction", style=dotted];

Methylglyoxal -> TwoAP [style=dotted];

}

Caption: Workflow for 2AP quantification using GC-MS.

Methodology:

-

Sample Preparation: A known weight of rice tissue (e.g., 1 gram of powdered grains) is homogenized in a suitable organic solvent, typically dichloromethane, which is effective for extracting volatile compounds.

-

Internal Standard: A known amount of an internal standard, such as 2,4,6-trimethylpyridine (B116444) or d3-2-acetyl-1-pyrroline, is added to the sample prior to extraction to correct for variations in extraction efficiency and instrument response.

-

Extraction: The homogenate is subjected to extraction, often involving vigorous shaking or sonication, followed by centrifugation to separate the organic phase from the solid plant material.

-

Concentration: The organic extract is carefully concentrated to a small volume, for example, under a gentle stream of nitrogen, to increase the concentration of 2AP for detection.

-

GC-MS Analysis: The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column (e.g., DB-5ms) and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for high specificity and sensitivity, monitoring for the characteristic ions of 2AP (m/z 111 and 83) and the internal standard.

-

Quantification: The concentration of 2AP in the sample is determined by comparing the peak area of 2AP to that of the internal standard and referencing a calibration curve prepared with known concentrations of authentic 2AP.

Enzyme Activity Assays

Spectrophotometric assays are commonly used to determine the activity of the key enzymes in the 2AP biosynthetic pathway.

3.2.1. Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) Activity Assay

This assay measures the conversion of glutamate to P5C.

[7]

-

Protein Extraction: Plant tissue is homogenized in an extraction buffer (e.g., Tris-HCl pH 7.4, containing protease inhibitors) and centrifuged to obtain a crude protein extract.

-

Reaction Mixture: The reaction mixture contains Tri-HCl buffer, L-glutamate, MgCl₂, ATP, and hydroxamate-HCl.

-

Enzyme Reaction: The reaction is initiated by adding the protein extract and incubated at a specific temperature (e.g., 37°C).

-

Detection: The reaction is stopped, and the absorbance of the resulting γ-glutamyl hydroxamate is measured spectrophotometrically at 535 nm.

3.2.2. Proline Dehydrogenase (PDH) Activity Assay

This assay measures the proline-dependent reduction of a substrate.

[7]

-

Protein Extraction: A mitochondrial fraction is often prepared from the plant tissue to enrich for PDH.

-

Reaction Mixture: The reaction buffer typically contains sodium carbonate-bicarbonate, L-proline, and an electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).

-

Enzyme Reaction: The reaction is started by adding the protein extract.

-

Detection: The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored over time.

3.2.3. Ornithine Aminotransferase (OAT) Activity Assay

This assay measures the formation of P5C from ornithine.

-

Protein Extraction: Similar to the P5CS assay, a crude protein extract is prepared.

-

Reaction Mixture: The reaction mixture includes potassium phosphate (B84403) buffer, L-ornithine, α-ketoglutarate, and pyridoxal-5'-phosphate.

-

Enzyme Reaction: The reaction is initiated by adding the protein extract and incubated.

-

Detection: The reaction is stopped, and the P5C produced is reacted with o-aminobenzaldehyde to form a colored product that is measured at 440 nm.

Genetic Regulation and Environmental Influences

The biosynthesis of 2AP is not only dependent on the presence of the necessary enzymes and precursors but is also tightly regulated at the genetic level and influenced by various environmental factors.

Signaling and Regulatory Logic:

References

- 1. Frontiers | Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice [frontiersin.org]

- 2. 2-Acetyl-1-Pyrroline Biosynthesis: from Fragrance to a Rare Metabolic Disease [opensciencepublications.com]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. Delta1-pyrroline-5-carboxylic acid formed by proline dehydrogenase from the Bacillus subtilis ssp. natto expressed in Escherichia coli as a precursor for 2-acetyl-1-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsrp.org [ijsrp.org]

- 6. chemijournal.com [chemijournal.com]

- 7. The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Aroma of Freshly Baked Bread: A Technical Guide to 2-Acetyl-1-Pyrroline in Food

An in-depth exploration of the biosynthesis, occurrence, and analysis of a key food odorant for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 2-acetyl-1-pyrroline (B57270) (2-AP), the potent aroma compound responsible for the characteristic smell of freshly baked bread, popcorn, and fragrant rice. We delve into its natural occurrence across a wide range of food products, explore its biosynthetic pathways, and detail the analytical methodologies for its quantification.

Natural Occurrence of 2-Acetyl-1-Pyrroline

2-AP is a naturally occurring flavor compound that imparts a desirable roasted, nutty, and popcorn-like aroma to many foods. Its presence is not limited to baked goods and rice but extends to a variety of other products, including dairy, meat, and even some fruits and vegetables. The concentration of 2-AP can vary significantly depending on the food matrix, processing conditions, and the presence of specific microbial strains.

The following table summarizes the quantitative data on the concentration of 2-AP found in various food products. This data is crucial for understanding the flavor profiles of these foods and for developing strategies for flavor enhancement or control.

| Food Product | Concentration Range (µg/kg) | Analytical Method | Reference |

| White Bread (Crust) | 6.0 - 160 | SIDA-GC-MS | Schieberle & Grosch (1987) |

| Popcorn | 10 - 100 | GC-O | Buttery et al. (1983) |

| Basmati Rice (Cooked) | 60 - 90 | SIDA-GC-MS | Widjaja et al. (1996) |

| Pandan Leaves | 1,000 - 10,000 | GC-MS | Buttery et al. (1983) |

| Parmesan Cheese | 0.5 - 2.0 | SIDA-GC-MS | Carlo et al. (1999) |

| Roast Beef | 0.1 - 1.5 | GC-O | Gasser & Grosch (1988) |

Table 1: Quantitative Occurrence of 2-Acetyl-1-Pyrroline in Various Food Products. SIDA-GC-MS: Stable Isotope Dilution Analysis-Gas Chromatography-Mass Spectrometry; GC-O: Gas Chromatography-Olfactometry.

Biosynthesis of 2-Acetyl-1-Pyrroline

The formation of 2-AP can occur through both enzymatic and non-enzymatic pathways. In fragrant rice and Pandan leaves, the biosynthesis is primarily enzymatic, involving the conversion of proline and ornithine. In thermally processed foods like bread and popcorn, 2-AP is mainly formed through the Maillard reaction between reducing sugars and amino acids, specifically proline.

Below is a simplified diagram illustrating the key biosynthetic pathways leading to the formation of 2-acetyl-1-pyrroline.

Methodological & Application

Application Notes: Quantification of 2-Acetyl-1-pyrroline using 2-Acetyl-1-pyrroline-¹³C₅ as an Internal Standard

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of 2-Acetyl-1-pyrroline using Stable Isotope Dilution Assay with 2-Acetyl-1-pyrroline-¹³C₅

Introduction

2-Acetyl-1-pyrroline (B57270) (2-AP) is a potent aroma compound responsible for the characteristic popcorn-like scent in fragrant rice, bread, and other food products.[1][2][3] Its low odor threshold makes its accurate quantification crucial for quality control and research in the food and fragrance industries.[1][3] However, the volatility and reactivity of 2-AP present analytical challenges.[3][4] The Stable Isotope Dilution Assay (SIDA) is a highly accurate and robust method for the quantification of volatile and semi-volatile compounds. This application note details a protocol for the quantification of 2-AP using 2-Acetyl-1-pyrroline-¹³C₅ as an internal standard, coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The Stable Isotope Dilution Assay relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process.[5] In this case, 2-Acetyl-1-pyrroline-¹³C₅ serves as the internal standard.[6] The labeled standard is chemically identical to the native analyte (2-AP) and therefore exhibits the same behavior during extraction, derivatization, and chromatographic analysis.[6] Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard.

Since the native and labeled compounds can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals is used for quantification. This approach effectively corrects for matrix effects and variations in extraction efficiency, leading to highly accurate and precise results.[5]

Visualizing the SIDA Principle

Caption: Principle of the Stable Isotope Dilution Assay (SIDA).

Experimental Protocols

1. Materials and Reagents

-

Standards:

-

2-Acetyl-1-pyrroline (native standard)

-

2-Acetyl-1-pyrroline-¹³C₅ (internal standard)[6]

-

-

Solvents:

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (DCM, GC grade)

-

Toluene (optional, for standard dilution)

-

-

Sample Matrix:

-

Aromatic rice, bread crust, or other relevant food matrix.

-

-

Reagents:

-

Sodium chloride (NaCl)

-

Deionized water

-

-

Equipment:

-

HS-SPME autosampler

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[7][8]

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Analytical balance

-

Vortex mixer

-

Heater block or water bath

-

2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of 2-Acetyl-1-pyrroline-¹³C₅ and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Native Standard Stock Solution (Native Stock): Prepare a 1 mg/mL stock solution of native 2-Acetyl-1-pyrroline in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the Native Stock solution with methanol. A typical concentration range would be 0.1 to 10 µg/mL.

-

Internal Standard Spiking Solution (IS Spiking): Dilute the IS Stock solution with methanol to a concentration of 1 µg/mL.

3. Sample Preparation

-

Accurately weigh 1.0 g of the homogenized sample (e.g., ground rice) into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the volatility of the analyte.

-

Add 10 µL of the 1 µg/mL IS Spiking solution to each vial.

-

Immediately seal the vial with the screw cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

4. HS-SPME and GC-MS Analysis

-

HS-SPME Parameters:

-

GC-MS Parameters:

-

Injection Port: Splitless mode

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min[9]

-

Oven Program: Start at 50°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.[9]

-

MS Transfer Line Temperature: 280°C[9]

-

Ion Source Temperature: 230°C[9]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[9]

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2-Acetyl-1-pyrroline (Native): m/z 111 (quantifier), 68, 43 (qualifiers)

-

2-Acetyl-1-pyrroline-¹³C₅ (Internal Standard): m/z 116 (quantifier), 73, 46 (qualifiers)

-

-

Experimental Workflow Visualization

Caption: Workflow for 2-AP analysis using HS-SPME GC-MS with SIDA.

Data Presentation

Table 1: Calibration Curve Data for 2-Acetyl-1-pyrroline

| Concentration (ng/mL) | Peak Area Ratio (Native/IS) |

| 0.1 | 0.098 |

| 0.5 | 0.495 |

| 1.0 | 1.012 |

| 2.5 | 2.530 |

| 5.0 | 5.085 |

| 10.0 | 10.150 |

| R² | 0.9995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range (ng/g) | 0.5 - 500[10] |

| Limit of Detection (LOD) (ng/g) | 0.1[7] |

| Limit of Quantification (LOQ) (ng/g) | 0.4[7] |

| Recovery (%) | 95 - 105% |

| Repeatability (RSD, %) | < 12%[7][8] |

5. Data Analysis and Calculation

-

Calibration Curve: Plot the peak area ratio of the native 2-AP to the ¹³C₅-labeled internal standard against the concentration of the native 2-AP calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Quantification: Calculate the peak area ratio for the unknown samples. Use the regression equation from the calibration curve to determine the concentration of 2-AP in the sample extract.

-

Final Concentration: Adjust the calculated concentration for the initial sample weight to report the final concentration in ng/g or µg/kg.

The Stable Isotope Dilution Assay using 2-Acetyl-1-pyrroline-¹³C₅ as an internal standard provides a highly accurate, precise, and reliable method for the quantification of 2-Acetyl-1-pyrroline in complex matrices. This protocol, combining SIDA with HS-SPME and GC-MS, effectively mitigates issues related to analyte loss and matrix interference, making it an ideal choice for researchers, scientists, and professionals in drug development and food quality assessment.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl [mdpi.com]

- 5. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of 2-acetyl-1-pyrroline in Rice using a ¹³C₅-labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 2-acetyl-1-pyrroline (B57270) (2-AP), the primary aroma compound in fragrant rice, using a stable isotope dilution assay (SIDA) with a ¹³C₅-labeled internal standard. The protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), a sensitive and robust technique for trace volatile analysis.

Introduction

2-acetyl-1-pyrroline (2-AP) is a potent flavor compound responsible for the characteristic popcorn-like aroma of fragrant rice varieties such as Basmati and Jasmine.[1][2] Its concentration in rice is a key determinant of quality and market value.[2][3] Accurate quantification of 2-AP is crucial for rice breeding programs, quality control, and research into aroma biosynthesis.

Stable isotope dilution analysis is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and injection volume. By spiking the sample with a known amount of a stable isotope-labeled analogue of the analyte (in this case, ¹³C₅-2-acetyl-1-pyrroline), the ratio of the native analyte to the labeled standard can be used for precise quantification. This application note details a validated HS-SPME-GC-MS/MS method for the rapid and sensitive quantification of 2-AP in rice.[4]

Experimental Workflow

Caption: Workflow for quantifying 2-AP in rice using a ¹³C₅-labeled standard.

Materials and Reagents

-

Rice Samples: Milled rice, brown rice, or rice flour.

-

2-acetyl-1-pyrroline (2-AP) standard: Analytical grade.

-

¹³C₅-2-acetyl-1-pyrroline internal standard (IS): Of known purity and concentration.

-

Solvents: Methanol (B129727) or dichloromethane (B109758) (HPLC grade) for stock solutions.

-

Water: Deionized or Milli-Q grade.

-

Headspace Vials: 20 mL with magnetic screw caps (B75204) and PTFE/silicone septa.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for effective trapping of 2-AP.[4]

Equipment

-

Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS): Equipped with a headspace autosampler.

-

Analytical Balance: Capable of weighing to at least four decimal places.

-

Grinder: To prepare rice flour from kernels. Care should be taken to avoid overheating the sample, which could lead to loss of volatiles.

-

Vortex Mixer

-

Pipettes: Calibrated for accurate liquid handling.

Experimental Protocol

Standard Solution Preparation

-

2-AP Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-AP standard and dissolve it in 10 mL of methanol or another suitable solvent.

-

¹³C₅-2-AP Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the labeled standard in a similar manner.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2-AP stock solution. These will be used to spike non-aromatic rice flour to generate a calibration curve.

Sample Preparation

-

Grinding: If using whole rice kernels, grind them into a fine powder.

-

Weighing: Accurately weigh 0.5 g to 1.0 g of the rice flour into a 20 mL headspace vial.[5]

-

Internal Standard Spiking: Add a known amount of the ¹³C₅-2-AP internal standard solution to each vial. The amount should be chosen to be in the mid-range of the expected 2-AP concentration in the samples.

-

Water Addition: Add a small amount of water (e.g., 100 µL to 1 mL) to the vial to facilitate the release of volatiles.[6][7]

-

Sealing: Immediately seal the vial with the screw cap.

-

Vortexing: Gently vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure

-

Incubation: Place the vial in the autosampler tray and incubate at a controlled temperature. A temperature of 80°C for 30 minutes has been shown to be effective.[8] However, optimization may be required depending on the specific instrumentation.

-

Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a set time (e.g., 15-30 minutes) to adsorb the volatile compounds.[6]

-

Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet where the trapped analytes are desorbed.

GC-MS/MS Analysis

The following are typical GC-MS/MS parameters that may need to be optimized for your specific instrument:

| Parameter | Recommended Setting |

| GC Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[7][9] |

| Column | DB-WAX or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness)[7][9] |

| Oven Program | Initial temp 40-50°C for 5 min, ramp to 160-220°C at 2.5-5°C/min, then ramp to 270°C at 20°C/min and hold for 5 min.[7][9] |

| MS Transfer Line | 280 °C[7] |

| Ion Source Temp | 230 °C[7] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical for ¹³C₅-2-AP):

-

2-AP (Native): Precursor ion (m/z 111) -> Product ions (e.g., m/z 83, 68, 43)

-